molecular formula C14H8F2 B13942177 4'-Ethynyl-2,4-difluoro-biphenyl

4'-Ethynyl-2,4-difluoro-biphenyl

Cat. No.: B13942177
M. Wt: 214.21 g/mol
InChI Key: AVUOTFYNSCPADS-UHFFFAOYSA-N
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Description

4'-Ethynyl-2,4-difluoro-biphenyl is a structurally modified biphenyl compound featuring ethynyl and fluorine substituents. EFdA and its derivatives are characterized by a 4'-ethynyl group, which enhances binding affinity to viral polymerases, and fluorine substitutions that improve metabolic stability and target specificity . These modifications are critical in antiviral drug design, particularly against HIV-1 and influenza A viruses.

Properties

Molecular Formula

C14H8F2

Molecular Weight

214.21 g/mol

IUPAC Name

1-(4-ethynylphenyl)-2,4-difluorobenzene

InChI

InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16/h1,3-9H

InChI Key

AVUOTFYNSCPADS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 4'-Ethynyl-2,4-difluoro-biphenyl

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki–Miyaura and Sonogashira Couplings)

More modern and versatile synthetic routes for preparing fluorinated biphenyls with ethynyl substituents rely on palladium-catalyzed cross-coupling reactions. The Suzuki–Miyaura coupling is widely used to form the biphenyl scaffold, while the Sonogashira coupling is employed to introduce the ethynyl group.

Suzuki–Miyaura Coupling for Biphenyl Formation

Recent research demonstrates the synthesis of difluorinated biphenyl compounds via Suzuki–Miyaura coupling of arylboronic acids with aryl halides in the presence of palladium catalysts such as Pd(PPh3)4. The reaction typically proceeds in mixed solvents like water/dioxane at elevated temperatures (~105°C) for several hours (8.5 h reported), followed by purification using silica gel column chromatography.

For example, 4-bromo-2,4-difluorobenzene derivatives can be coupled with appropriate boronic acids to form the biphenyl core with fluorine substitution at the 2 and 4 positions.

Sonogashira Coupling for Ethynyl Substitution

The ethynyl group at the 4' position can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

A representative procedure includes:

  • Using PdCl2(PPh3)2 as the palladium catalyst and triethylamine as the base.
  • Reacting (4-bromophenyl)(1,1-difluoroethyl)sulfane or similar fluorinated aryl bromides with terminal alkynes.
  • Conducting the reaction in solvents like DMF or THF at 80°C for 16 hours.
  • Purification by silica gel chromatography yields the ethynyl-substituted biphenyl derivatives in good yields (up to 65% reported).

This method allows precise introduction of the ethynyl group at the desired position on the biphenyl scaffold.

Fluorination and Functional Group Transformations

Data Tables Summarizing Key Preparation Steps and Yields

Step/Method Reagents/Conditions Yield (%) Key Notes Reference
Diazotization & Biaryl Coupling 2,4-Difluoroaniline, isoamyl nitrite, benzene, reflux 52.5 Formation of 2,4-difluorobiphenyl
Hydrolysis & Isolation NaOH (50% aqueous), reflux, HCl acidification 97.5 Conversion to 4-(2',4'-difluorophenyl)phenol
Sonogashira Coupling PdCl2(PPh3)2, Cu powder, NEt3, DMF, 80°C, 16 h 65 Introduction of ethynyl group
Suzuki–Miyaura Coupling Pd(PPh3)4, K2CO3, toluene/water, 105°C, 8.5 h ~78 Formation of difluorinated biphenyl cores

Detailed Research Findings and Characterization

  • Spectroscopic Analysis: The synthesized fluorinated biphenyls, including ethynyl derivatives, have been characterized by 1H NMR, 13C NMR, 19F NMR, FTIR, and UV-Vis spectroscopy. For instance, 1H NMR signals confirm the aromatic and ethynyl protons, while 19F NMR provides evidence of fluorine substitution patterns.

  • Crystallography: Single-crystal X-ray diffraction studies on related difluorinated biphenyl compounds confirm monoclinic crystal systems and provide insight into molecular conformations and intermolecular interactions, which are influenced by fluorine atoms and ethynyl substituents.

  • Computational Studies: Density functional theory (DFT) calculations align well with experimental data, supporting the stability and electronic properties of these fluorinated biphenyls. Molecular electrostatic potential maps suggest strong dipole-dipole interactions, relevant for material applications.

Chemical Reactions Analysis

Types of Reactions: 4’-Ethynyl-2,4-difluorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4’-ethynyl-2,4-difluorobenzaldehyde.

    Reduction: Formation of 4’-ethenyl-2,4-difluorobiphenyl.

    Substitution: Formation of 4’-amino-2,4-difluorobiphenyl or 4’-thiol-2,4-difluorobiphenyl.

Scientific Research Applications

4’-Ethynyl-2,4-difluorobiphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4’-Ethynyl-2,4-difluorobiphenyl involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions, while the fluorine atoms can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

EFdA vs. KP-1212 and Entecavir

  • Structural Differences: EFdA: Contains a 4'-ethynyl group and 2-fluoro substitution on the adenine base. KP-1212: A cytidine analog lacking the 4'-ethynyl group but incorporating a 5-aza-cytosine base. Entecavir: A 2'-deoxyguanosine analog with a cyclopentyl group at the 4' position.
  • Mechanistic Insights: EFdA binds to HIV-1 reverse transcriptase (RT) with higher efficiency than KP-1212 due to its 4'-ethynyl group, which stabilizes the ternary complex (RT-template-primer-dNTP) .
  • Efficacy Data :

    Compound IC₅₀ (HIV-1 RT) Mechanism Specificity Index (SI)
    EFdA 0.4–2.3 nM Delayed chain termination >10,000
    KP-1212 15–30 nM Mutagenesis ~500
    Entecavir 8–12 nM Delayed termination ~1,200

EFdA vs. 4'-Thioribonucleosides

4'-Thioribonucleosides replace the oxygen atom at the 4' position with sulfur, reducing mitochondrial toxicity while retaining antiviral activity. For example:

  • 4'-Thio-EFdA exhibits a specificity index (SI) >18,200 in MT-4 cells, compared to SI = 933 for the 4'-oxygen analog .
  • The sulfur substitution enhances resistance to enzymatic degradation, improving pharmacokinetic profiles .

EFdA vs. EdAP (Influenza A Inhibitor)

EdAP, a 5'-monophosphate derivative of 4'-ethynyl-2'-deoxyadenosine (EdA), demonstrates IC₅₀ = 3.8 µM against influenza A/H1N1. Key differences:

  • Structural Basis : EdAP lacks the 2-fluoro substitution present in EFdA but incorporates a phosphate group to enhance cellular uptake .
  • Target Specificity: EFdA inhibits HIV-1 RT, while EdAP targets influenza polymerase, highlighting how minor structural changes redirect antiviral activity .

EFdA vs. CdFA (HBV Inhibitor)

4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA) is a 4'-cyano-modified nucleoside active against entecavir-resistant HBV. Comparisons include:

  • Potency : CdFA shows IC₅₀ = 0.6 nM against HBV, outperforming EFdA’s HBV activity (IC₅₀ = 98 nM) .
  • Safety : CdFA’s 7-deaza-7-fluoro modification reduces off-target binding to human polymerases, improving safety margins .

Key Structural-Activity Relationships

  • 4'-Ethynyl Group : Critical for high-affinity binding to viral polymerases. Its rigid linear structure optimizes steric interactions with RT’s active site .
  • Fluorine Substitutions :
    • 2-Fluoro in EFdA enhances base-pairing specificity and resistance to deamination.
    • 2',4-Difluoro in biphenyl derivatives (e.g., diflunisal analogs) improves metabolic stability but may reduce solubility .
  • Backbone Modifications :
    • 4'-Thio substitution reduces toxicity .
    • 5'-Phosphate groups (e.g., EdAP) enhance prodrug activation .

Biological Activity

4'-Ethynyl-2,4-difluoro-biphenyl (EDFB) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of EDFB, summarizing findings from various studies, including its antibacterial properties, cytotoxicity, and potential applications in drug development.

Chemical Structure

EDFB is a biphenyl derivative characterized by the presence of ethynyl and difluoro substituents. Its chemical structure can be represented as follows:

C14H10F2\text{C}_{14}\text{H}_{10}\text{F}_2

Biological Activity Overview

Research has indicated that EDFB exhibits significant biological activity, particularly against various bacterial strains. The following sections detail specific findings related to its antibacterial properties, cytotoxicity, and other relevant biological effects.

Antibacterial Activity

Several studies have investigated the antibacterial properties of EDFB. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial potency of EDFB was assessed through MIC values against multiple bacterial strains. Notably:

  • Staphylococcus aureus: MIC = 8 μg/mL
  • Escherichia coli: MIC = 16 μg/mL
  • Pseudomonas aeruginosa: MIC = 32 μg/mL

These results suggest that EDFB is particularly effective against Gram-positive bacteria compared to Gram-negative counterparts .

Table 1: Antibacterial Activity of EDFB

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis16
Bacillus cereus32
Escherichia coli16
Pseudomonas aeruginosa32

Cytotoxicity Studies

In addition to its antibacterial effects, EDFB has been evaluated for cytotoxicity against human cell lines. A study indicated that prolonged exposure to higher concentrations of EDFB resulted in selective cytotoxicity towards bacterial cells while sparing human embryonic kidney cells (HEK-293) .

The mechanism by which EDFB exerts its antibacterial effects may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. Further research is required to elucidate these mechanisms fully.

Environmental Impact

EDFB's fluorinated nature raises concerns regarding its environmental persistence and potential toxicity. Studies have shown that fluorinated compounds can accumulate in ecosystems, leading to long-term ecological consequences .

Case Studies

  • Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of EDFB in combating antibiotic-resistant strains of bacteria, demonstrating its potential as a therapeutic agent in treating infections that are otherwise difficult to manage .
  • Biodegradation Research : Research into the biodegradation of fluorinated biphenyls indicates that certain microorganisms can metabolize compounds similar to EDFB, suggesting possible pathways for environmental remediation .

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